Hexadeca-4,6,11-trien-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123314-20-5 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadeca-4,6,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-13,17H,2-4,7-9,14-16H2,1H3 |
InChI Key |
FVWUQNJBUJLAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CC=CCCCO |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of Hexadeca 4,6,11 Trien 1 Ol
Nomenclatural Specificity: (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol, (4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol, and Related Isomers
Extensive searches for "Hexadeca-4,6,11-trien-1-ol" and its potential stereoisomers did not yield any results in the published scientific literature. It appears that this specific chemical structure with double bonds at positions 4, 6, and 11 has not been synthesized or identified in natural sources.
However, it is pertinent to note that a closely related compound, Hexadeca-4,6,10-trien-1-ol , has been documented. This structural analog is distinguished by the location of the third double bond at the 10th carbon position, rather than the 11th. Two prominent stereoisomers of this compound are (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol. researchgate.netrsc.org These isomers have been identified as components of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella. researchgate.netrsc.org
Table 1: Comparison of Requested Compound and Documented Analog
| Feature | This compound (Requested) | Hexadeca-4,6,10-trien-1-ol (Documented Analog) |
| Double Bond Positions | 4, 6, 11 | 4, 6, 10 |
| Known Stereoisomers | No data available | (4E,6Z,10Z), (4E,6E,10Z) |
| Identified Natural Source | No data available | Cocoa pod borer moth (Conopomorpha cramerella) |
Implications of Stereoisomerism in Research Applications
Due to the absence of any scientific literature on this compound, there is no information regarding the implications of its stereoisomerism in research applications. The biological activity and potential uses of its specific isomers remain unknown.
For the related compound, Hexadeca-4,6,10-trien-1-ol, the specific stereochemistry of its isomers is crucial for their function as insect pheromones. The precise arrangement of the double bonds in (4E,6Z,10Z) and (4E,6E,10Z) configurations is critical for recognition by the male cocoa pod borer moth's receptors, highlighting the importance of stereoisomerism in chemical communication in insects. researchgate.netrsc.org This specificity is a common theme in pheromone research, where subtle changes in stereochemistry can lead to a complete loss of biological activity.
Natural Occurrence and Isolation Methodologies
Biological Sources and Distribution
Hexadeca-4,6,11-trien-1-ol is a known component of the female sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella. nih.govrsc.org This insect is a major pest of cocoa plantations in Southeast Asia. nih.govacs.org The pheromone is a blend of several compounds, including isomers of hexadecatrienyl acetate (B1210297) and their corresponding alcohols. nih.govmdpi.com Specifically, research has identified (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol as key components. rsc.orgresearchgate.netrsc.orgresearchgate.net The amount of pheromone produced by a single female moth is extremely small, estimated to be less than 0.1 nanograms. nih.gov
Field tests have demonstrated that synthetic blends of these pheromone components can be effective in trapping male C. cramerella moths. nih.gov One study found that a five-component mixture in a specific ratio was more effective at capturing male moths than traps baited with a virgin female moth. nih.gov However, the effectiveness of synthetic pheromones can vary, possibly due to regional differences in the pheromone blend of the insect populations. mdpi.com
Table 1: Pheromone Components of Conopomorpha cramerella
| Compound | Isomeric Form | Reference |
|---|---|---|
| Hexadecatrienyl acetate | (E,Z,Z) | nih.govmdpi.com |
| Hexadecatrienyl acetate | (E,E,Z) | nih.govmdpi.com |
| This compound | (4E,6Z,10Z) | rsc.orgacs.orgresearchgate.netrsc.orgresearchgate.net |
| This compound | (4E,6E,10Z) | rsc.orgresearchgate.netrsc.orgresearchgate.net |
While this compound itself has not been explicitly identified in Argania spinosa, the plant is a rich source of various fatty acids and other lipids, some of which are structurally related. jle.comsci-hub.seojafr.ir The oil extracted from the seeds of the argan tree (Argania spinosa) is primarily composed of unsaturated fatty acids, making up around 80% of the glyceridic fraction. jle.comsci-hub.se The dominant fatty acids are oleic acid and linoleic acid. jle.comsci-hub.seojafr.ir
The chemical composition of argan oil can vary based on factors such as the geographical origin and the method of extraction. jle.comojafr.ir The unsaponifiable fraction of the oil contains other beneficial compounds, including tocopherols. jle.com The leaves and fruit pulp also contain a diverse range of bioactive compounds, including polyphenols and terpenes. sci-hub.seresearchgate.net Although long-chain unsaturated alcohols like this compound are not major reported components, the metabolic machinery for producing long-chain fatty acids, which are precursors to such alcohols, is clearly present in Argania spinosa. slu.se
Table 2: Major Fatty Acids in Argan (Argania spinosa) Oil
| Fatty Acid | Percentage Range | Reference |
|---|---|---|
| Oleic Acid | ~44.8% - 52.6% | jle.comsci-hub.se |
| Linoleic Acid | ~18.1% - 33.7% | jle.comsci-hub.seojafr.ir |
| Palmitic Acid | ~11% - 13% | ojafr.ir |
Extraction and Purification Techniques from Biological Matrices
The isolation of insect pheromones like this compound from biological sources is a challenging process due to the minute quantities present. nih.govresearchgate.net Several specialized techniques have been developed for this purpose.
Solvent Extraction: This is a common and versatile method for obtaining volatile organic compounds (VOCs) from biological materials. nih.govpeerj.com It involves placing the biological sample, such as an insect gland or the entire organism, in contact with an organic solvent. nih.gov The choice of solvent is critical for efficient extraction. alfa-chemistry.com For insect pheromones, this can be a rapid way to obtain a sample, especially from insects with dedicated storage glands. nih.gov
Air Entrainment (Headspace Collection): This dynamic collection method provides a more accurate representation of the pheromone blend as it is released by the living organism. researchgate.netscite.ai A stream of purified air is passed over the organism, and the volatile compounds are trapped on an adsorbent material like Porapak Q or activated charcoal. researchgate.net The trapped compounds are then eluted with a solvent. researchgate.net
Solid-Phase Microextraction (SPME): This technique uses a fiber coated with an adsorbent material to collect volatiles from the headspace of a sample. researchgate.netpeerj.com The fiber can then be directly desorbed into a gas chromatograph for analysis. researchgate.net
Purification Techniques: After initial extraction, further purification is often necessary to isolate the specific compound of interest from a complex mixture. alfa-chemistry.com
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase as they are moved through a column by a mobile phase. alfa-chemistry.com
Gas Chromatography (GC): GC is a powerful analytical technique used to separate and identify volatile compounds. nih.govpeerj.com When coupled with a mass spectrometer (GC-MS), it allows for the structural elucidation of the separated compounds. peerj.com Gas chromatography-electroantennographic detection (GC-EAD) is a specialized technique that uses an insect's antenna as a detector to identify biologically active compounds in a complex mixture. peerj.com
High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic technique used for the separation and purification of compounds. jle.com
Recrystallization: This method is used to purify solid compounds by dissolving them in a suitable solvent and then allowing them to crystallize out of the solution, leaving impurities behind. alfa-chemistry.com
The isolation and identification of semiochemicals often involve a combination of these techniques in a process known as bioassay-guided fractionation, where fractions of the extract are tested for biological activity to guide the purification process. nih.gov
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Routes to Hexadeca-4,6,11-trien-1-ol
Due to the absence of direct research, any proposed biosynthetic route for this compound would be purely speculative. Generally, the carbon backbone of such compounds is assembled through fatty acid synthesis, followed by a series of desaturation and reduction steps to introduce double bonds and the terminal alcohol group, respectively. wikipedia.orgfrontiersin.org The specific positioning of the double bonds at the 4, 6, and 11 positions would require a unique combination of desaturase enzymes.
Enzymatic Transformations and Key Intermediates
In the biosynthesis of related insect pheromones, several key enzyme families are involved:
Fatty Acid Synthases (FAS): These enzymes are responsible for building the initial saturated fatty acid chain. frontiersin.orgalfa-chemistry.com
Fatty Acyl-CoA Desaturases: These enzymes introduce double bonds at specific positions along the fatty acid chain with high regio- and stereoselectivity. nih.gov A series of desaturases would be necessary to generate the tri-unsaturated nature of this compound.
Fatty Acyl-CoA Reductases (FARs): This class of enzymes catalyzes the final step, reducing the fatty acyl-CoA to the corresponding primary alcohol. nih.govresearchgate.net The substrate specificity of these reductases can play a crucial role in determining the final pheromone composition. researchgate.netlu.se
The intermediates in a hypothetical pathway would likely be various unsaturated fatty acyl-CoA molecules, which are sequentially modified by the desaturases before the final reduction.
Stereochemical Control Mechanisms in Biosynthesis
The stereochemistry of the double bonds is a critical factor in the biological activity of many pheromones. nih.gov This stereochemical control is exerted by the desaturase enzymes, which are highly specific for the geometry (Z or E) of the double bond they create. researchgate.netpnas.org The precise mechanisms that would govern the stereochemistry at the three double bonds of this compound are unknown without experimental evidence.
Advanced Synthetic Methodologies and Chemical Synthesis Strategies
Total Synthesis Approaches and Retrosynthetic Analysis
The total synthesis of Hexadeca-4,6,11-trien-1-ol and its isomers has been accomplished through concise and efficient routes. researchgate.net A common retrosynthetic analysis breaks the target molecule down into smaller, more readily available fragments. A key disconnection is often made at the C7-C8 and C10-C11 bonds, leading to three main building blocks. For instance, a plausible retrosynthetic pathway for (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol is outlined below:
Disconnection 1 (C10-C11 bond): This bond can be formed via a Wittig reaction between a C10 aldehyde fragment and a C6 phosphonium (B103445) ylide. The Z-geometry of the 10-double bond is established during this step. researchgate.net
Disconnection 2 (C6-C7 bond): The conjugated diene system with specific E and Z stereochemistry can be constructed using a Sonogashira coupling reaction followed by a stereoselective reduction. researchgate.net This involves coupling a vinyl halide with a terminal alkyne.
This retrosynthetic strategy allows for a convergent synthesis, where the different fragments are prepared separately and then joined together in the final stages. This approach is often more efficient than a linear synthesis where the main carbon chain is built step-by-step.
Stereoselective Synthesis Techniques
The primary challenge in synthesizing this compound lies in the precise control of the double bond geometry. Several powerful stereoselective reactions are employed to achieve this.
Sonogashira Coupling Reactions in Conjugated Diene Formation
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org In the synthesis of this compound, this reaction is instrumental in creating the conjugated enyne precursor to the (E,Z)- or (E,E)-diene system. researchgate.net
For example, the coupling of a vinyl bromide with a terminal alkyne under Sonogashira conditions yields a conjugated enyne. The stereochemistry of the vinyl bromide is retained in the product, allowing for the specific construction of the E-double bond in the diene system. researchgate.net
Table 1: Key Features of the Sonogashira Coupling Reaction
| Feature | Description |
| Reaction Type | Cross-coupling |
| Bond Formed | Carbon-carbon (sp-sp2) |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) |
| Reactants | Terminal alkyne and a vinyl or aryl halide |
| Base | An amine, such as triethylamine (B128534) or diethylamine, is typically used. wikipedia.org |
| Conditions | Generally mild, often performed at room temperature. wikipedia.org |
Wittig Olefination for Z-Double Bond Construction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). lumenlearning.com A key advantage of this reaction is its ability to control the stereochemistry of the resulting double bond. Non-stabilized ylides, typically derived from alkyl halides, generally lead to the formation of Z-alkenes with high selectivity. organic-chemistry.orglibretexts.org
In the synthesis of this compound, the Wittig reaction is employed to construct the Z-double bond at the C11 position. researchgate.net This is achieved by reacting an appropriate aldehyde with a non-stabilized Wittig reagent. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com
Table 2: Stereochemical Control in the Wittig Reaction
| Ylide Type | Major Alkene Isomer |
| Non-stabilized (R = alkyl) | Z-alkene organic-chemistry.org |
| Stabilized (R = electron-withdrawing group) | E-alkene organic-chemistry.org |
| Semi-stabilized (R = aryl) | Often poor E/Z selectivity wikipedia.org |
Stereoselective Hydrogenation of Alkynes and Enynes
The stereoselective reduction of alkynes is a critical step in converting the enyne intermediate, formed via Sonogashira coupling, into the desired conjugated diene. The choice of catalyst and reaction conditions determines whether a Z- or E-alkene is formed.
For the synthesis of a Z-alkene, a poisoned palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is commonly used. youtube.com This catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the cis- or Z-alkene. youtube.com Another effective method for achieving Z-selectivity is the use of palladium-catalyzed semihydrogenation with H₂O as the hydrogen donor in the presence of specific ligands and additives. nih.govacs.org
Conversely, to obtain an E-alkene, a dissolving metal reduction, such as sodium in liquid ammonia, is typically employed. youtube.com This reaction proceeds through a radical anion intermediate, which allows the substituents to adopt a more stable trans-conformation before the second electron transfer and protonation, leading to the E-alkene. youtube.com
Catalyst Systems and Reaction Optimization
The success of the synthetic strategies for this compound heavily relies on the use of highly efficient and selective catalyst systems.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are central to many of the key bond-forming reactions in the synthesis of this compound. libretexts.orgnobelprize.org These catalysts are highly versatile and can be tailored to achieve specific outcomes by modifying the ligands coordinated to the palladium center. libretexts.org
In Sonogashira couplings, palladium(0) complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently used. researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
For stereoselective hydrogenations, palladium catalysts are also crucial. The activity and selectivity of the catalyst can be fine-tuned by the choice of support (e.g., calcium carbonate, barium sulfate) and the addition of "poisons" or ligands. youtube.comnih.govacs.org For instance, the use of di-tert-butylphosphinous chloride as a ligand in a palladium-catalyzed semihydrogenation with water as the hydrogen source can significantly influence the stereoselectivity. nih.govacs.org The optimization of these catalyst systems is essential for achieving high yields and stereochemical purity of the final product.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Alcohol Functionality
The primary alcohol group in Hexadeca-4,6,11-trien-1-ol is a key site for chemical modifications. Common reactions involving this functional group include oxidation and esterification.
Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. wikipedia.org For instance, the oxidation of isomers of hexadecatrienol has been accomplished using pyridinium (B92312) chlorochromate (PCC) to yield the corresponding hexadecatrienals. tandfonline.com Other mild oxidation methods, such as the Pfitzner-Moffatt oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed to convert the alcohol to an aldehyde under neutral conditions, which is beneficial for sensitive polyene substrates. google.com
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | Hexadeca-4,6,11-trienal | tandfonline.com |
| Oxidation | DMSO, DCC (Pfitzner-Moffatt) | Hexadeca-4,6,11-trienal | google.com |
Esterification: The alcohol functionality can readily undergo esterification to form esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com For instance, the acetate (B1210297) of this compound, another component of the cocoa pod borer moth pheromone, can be synthesized through this method. rsc.org Alternatively, for substrates sensitive to strong acids, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides a milder route to the ester. commonorganicchemistry.com
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Fischer Esterification | Acetic acid, H₂SO₄ | Hexadeca-4,6,11-trienyl acetate | rsc.orgmasterorganicchemistry.com |
| Steglich Esterification | Acetic acid, DCC, DMAP | Hexadeca-4,6,11-trienyl acetate | commonorganicchemistry.com |
Transformations of the Polyene System
The polyene system of this compound, featuring both conjugated and isolated double bonds, is susceptible to a variety of transformations, including hydrogenation and cycloaddition reactions.
Hydrogenation: The double bonds within the polyene chain can be reduced through catalytic hydrogenation. libretexts.org The use of specific catalysts allows for selective hydrogenation. For example, Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to Z-alkenes, a key step in the synthesis of specific isomers of unsaturated pheromones. nih.gov Complete hydrogenation of all three double bonds using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) would yield the saturated alcohol, 1-hexadecanol. wikipedia.orgchemguide.co.uk
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Partial Hydrogenation (of a precursor alkyne) | H₂, Lindlar's catalyst | (Z)-Alkene containing alcohol | nih.gov |
| Full Hydrogenation | H₂, Pd/C or PtO₂ | 1-Hexadecanol | wikipedia.orgchemguide.co.uk |
Cycloaddition Reactions: The conjugated diene system within this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction. chemistrysteps.comnumberanalytics.com In a Diels-Alder reaction, the conjugated diene reacts with a dienophile to form a six-membered ring. chemistrysteps.com The feasibility and outcome of such a reaction would depend on the specific dienophile used and the reaction conditions. Additionally, other types of cycloadditions, such as [6+2] cycloadditions catalyzed by transition metals like rhodium or cobalt, could potentially involve the triene system to form larger ring structures. nih.govmdpi.com
Mechanistic Studies of Key Synthetic Reactions (e.g., Pd(II)-catalyzed coupling mechanisms)
The synthesis of specific isomers of this compound often relies on stereoselective bond-forming reactions, with palladium-catalyzed couplings and the Wittig reaction being of primary importance.
Palladium(II)-catalyzed Coupling (Sonogashira Coupling): The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is crucial for constructing the carbon skeleton of polyene pheromones.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the vinyl halide (R-X) to form a Pd(II) complex.
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex, regenerating the copper catalyst.
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (the enyne) and regenerate the Pd(0) catalyst. libretexts.org
Copper Cycle:
A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating the transmetalation step. youtube.com
In the synthesis of a (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol isomer, a Sonogashira coupling is employed to create the conjugated enyne system, which is then selectively reduced to the Z-diene. rsc.orgacs.org The use of a Pd(OAc)₂ catalyst has been reported in related syntheses. rsc.org
Wittig Reaction: The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.org This reaction is instrumental in introducing double bonds with specific stereochemistry in pheromone synthesis. nih.govualberta.ca
The mechanism proceeds through the following steps:
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate.
Oxaphosphetane Formation: The betaine undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
Cycloreversion: The oxaphosphetane decomposes in a concerted [2+2] cycloreversion to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgnumberanalytics.com
The stereochemical outcome (E or Z-alkene) is influenced by the stability of the ylide and the reaction conditions. numberanalytics.com In the synthesis of a (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol isomer, a Wittig reaction is used to form the 10Z-double bond. rsc.orgacs.org
Research on Derivatives and Structural Analogues
Synthesis of Hexadeca-trien-1-ol Acetates and Other Esters
The synthesis of acetate (B1210297) and other ester derivatives of hexadecatrienols is a significant area of research, primarily because these derivatives are often found as components of insect pheromones. For instance, (4E,6Z)-hexadecadien-1-ol, along with its corresponding acetate and aldehyde, are recognized as pheromone components of the persimmon fruit moth, Stathmopoda masinissa. sakura.ne.jp Similarly, (11Z,13E)-hexadecadien-1-yl acetate has been identified as a sex pheromone of the grass webworm, Herpetogramma licarsisalis. researchgate.net
The conversion of the terminal hydroxyl group of hexadecatrienols into esters, such as acetates, can be achieved through standard esterification reactions. These derivatives often exhibit different volatility and stability compared to the parent alcohol, which can be crucial for their function in chemical communication over distances.
Structural Modifications and Analog Design
The design and synthesis of structural analogues of "Hexadeca-4,6,11-trien-1-ol" have been pivotal in identifying the precise structures of active pheromone components. A notable example is the research on the pheromone components of the cocoa pod borer moth, Conopomorpha cramerella. Initial studies led to the synthesis of various isomers to determine the active compound.
The stereoselective construction of the double bonds is a critical aspect of these syntheses. For instance, the (E,Z)- or (E,E)-conjugated double bonds were formed using a Sonogashira coupling followed by stereoselective hydrogenation. rsc.orgresearchgate.net The 10Z-double bond was typically introduced via a Wittig reaction. rsc.orgresearchgate.net These synthetic efforts have been crucial in confirming the structure of the natural pheromones and enabling further biological studies. sakura.ne.jpnih.govresearchgate.netnih.gov
| Compound | Common Name/Role | Key Synthetic Strategy | Overall Yield |
| (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol | Pheromone component of cocoa pod borer moth | Sonogashira coupling, Wittig reaction | 30.4% rsc.orgresearchgate.net, 51% nih.gov |
| (4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol | Pheromone component of cocoa pod borer moth | Sonogashira coupling, Wittig reaction | 27.4% rsc.orgresearchgate.net |
Biological Activity of Related Hexadecatrienols and Hexadecadienols
The biological activity of related unsaturated long-chain alcohols is diverse, with many serving as crucial chemical signals for insects.
(Z,Z)-11,13-Hexadecadien-1-ol is a known pheromone component for various moth species, including the navel orangeworm, Amyelois transitella. Its biological function is critically dependent on its stereochemistry, as the Z,Z configuration is essential for binding to the olfactory receptors in male moth antennae, which in turn triggers an attraction and mating response. While the corresponding aldehyde, (Z,Z)-11,13-hexadecadienal, is the primary attractant, the alcohol acts as a synergist, enhancing the response.
(11Z,13E)-Hexadecadien-1-ol is an isomer that has been shown to have a strong inhibitory effect on the attraction of male grass webworm moths when present with the active pheromone acetate. researchgate.net This highlights the high specificity of insect olfactory systems.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol (Phytol) , a branched-chain unsaturated alcohol, is a constituent of chlorophyll (B73375) and exhibits a wide range of biological activities. It has been reported to possess antimicrobial, antioxidant, anti-inflammatory, and antinociceptive properties. tjnpr.orgresearchgate.net Its mechanism of action can involve the regulation of gene transcription through nuclear receptors like PPAR-alpha and the retinoid X receptor (RXR). medchemexpress.com Phytol is also a precursor for the synthesis of vitamins E and K1. medchemexpress.com
| Compound | Primary Biological Role/Activity | Mechanism of Action/Significance |
| (Z,Z)-11,13-Hexadecadien-1-ol | Pheromone synergist in Amyelois transitella | Enhances attraction to the primary pheromone aldehyde. |
| (11Z,13E)-Hexadecadien-1-ol | Pheromone inhibitor in Herpetogramma licarsisalis | Inhibits attraction of male moths to the pheromone acetate. researchgate.net |
| 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (Phytol) | Various biological activities | Antimicrobial, antioxidant, anti-inflammatory; precursor for vitamins. tjnpr.orgmedchemexpress.com |
Biological Activity and Interactivity Studies
Semiochemical Function in Insect Communication (e.g., Pheromone Activity)
Semiochemicals are chemical substances released by one organism that elicit a behavioral or physiological response in another. plantprotection.pl These informative molecules are fundamental to chemical communication between and within species. plantprotection.plpeerj.com Communication that occurs between members of the same species is mediated by a class of semiochemicals known as pheromones. plantprotection.pl
Research has identified specific isomers of hexadecatrienol as key components in the chemical communication of the cocoa pod borer moth, Conopomorpha cramerella. The female-produced sex pheromone of this moth consists of two primary components: (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol. rsc.orgresearchgate.net These compounds function to attract male moths for mating, playing a crucial role in the reproductive cycle of the species. rsc.orgresearchgate.netsakura.ne.jp The identification of these specific long-chain unsaturated alcohols as moth pheromones is consistent with the general structural characteristics of many identified lepidopteran sex pheromones. rutgers.edu
Table 1: Pheromone Components of Conopomorpha cramerella
| Compound Name | Isomer Configuration | Role |
|---|---|---|
| Hexadeca-4,6,10-trien-1-ol | (4E,6Z,10Z) | Female Sex Pheromone Component rsc.orgresearchgate.net |
Mechanisms of Biological Interaction with Target Organisms/Systems
The biological interaction of pheromones like Hexadeca-4,6,10-trien-1-ol with target insects is a complex process initiated at the sensory level. Volatile pheromone molecules are perceived by specialized olfactory receptors located on the insect's antennae. researchgate.net This process of chemoreception is highly specific, often compared to an enzymatic lock and key model, where the precise three-dimensional structure and stereoisomerism of the pheromone molecule are critical for binding to its receptor and eliciting a response. scielo.sa.cr
In insects, the general mechanism involves several key steps. First, the airborne pheromone molecules enter the pores of the antennal sensilla and come into contact with the sensillar lymph. Here, Odorant-Binding Proteins (OBPs) are thought to bind to the hydrophobic pheromone molecules, solubilizing them and transporting them to the olfactory receptors on the dendritic membranes of olfactory receptor neurons (ORNs). researchgate.net This binding event at the receptor triggers a signal transduction cascade, leading to the generation of an electrical signal. This nerve impulse is then transmitted to the antennal lobe of the insect's brain for processing, ultimately resulting in a specific behavioral response, such as flight towards the pheromone source. peerj.comresearchgate.net While this outlines the generally accepted model, the specific receptor proteins and neurons that interact with Hexadeca-4,6,10-trien-1-ol in the cocoa pod borer moth require further specific investigation.
Broader Ecological Roles in Chemically Mediated Interactions
The semiochemical function of Hexadeca-4,6,10-trien-1-ol extends beyond simple reproductive communication into broader ecological applications, particularly in the context of agriculture. The cocoa pod borer moth, Conopomorpha cramerella, is a significant pest, and infestations can lead to crop production losses exceeding 50%. researchgate.net The use of conventional insecticides to manage this pest is often limited by high costs, environmental concerns, and the development of resistance. researchgate.net
Consequently, the sex pheromones of the moth have become a valuable tool in Integrated Pest Management (IPM) strategies. plantprotection.plresearchgate.net These pheromone-based tactics are considered ecologically friendly alternatives for monitoring and controlling insect pests. plantprotection.pl Specific applications include:
Monitoring: Traps baited with synthetic versions of the pheromone are used to detect the presence and population density of the cocoa pod borer moth, allowing for timely and targeted interventions. plantprotection.pl
Mass Trapping: Deploying a large number of pheromone-baited traps can capture a significant portion of the male moth population, thereby reducing the number of successful matings and lowering subsequent larval infestations. plantprotection.pl
Mating Disruption: Permeating the crop environment with a high concentration of the synthetic pheromone confuses the male moths and interferes with their ability to locate females, effectively disrupting the reproductive cycle. plantprotection.pl
By harnessing the natural chemical communication system of the pest, these strategies offer a highly specific and targeted method of control with reduced impact on non-target organisms and the environment. plantprotection.plscielo.sa.cr
Table 2: Compound Names Mentioned in this Article
| Compound Name | Isomer Configuration |
|---|---|
| Hexadeca-4,6,10-trien-1-ol | (4E,6Z,10Z) |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. emerypharma.com It provides unparalleled insight into the carbon-hydrogen framework of a molecule.
1D NMR (¹H and ¹³C): One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in characterizing a molecule's structure. emerypharma.com
¹H NMR: This experiment provides information about the chemical environment, number, and connectivity of hydrogen atoms. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration reveals the number of protons represented by the signal, and the multiplicity (splitting pattern) shows the number of neighboring protons. emerypharma.com
¹³C NMR: This experiment identifies the different carbon environments in a molecule. The chemical shift of each signal corresponds to a unique carbon atom, offering clues about its hybridization (sp³, sp², sp) and the functional groups it is attached to.
Interactive Data Table: ¹³C NMR Data for (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol rsc.org (Note: This data is for a structural isomer and serves as a reference for the types of signals expected for Hexadeca-4,6,11-trien-1-ol).
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the complete molecular structure. mdpi.com
COSY (¹H-¹H): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal ¹H-¹H connectivities, allowing for the tracing of carbon chains and spin systems within the molecule. emerypharma.com
HSQC/HMQC: These experiments show correlations between protons and the carbon atoms they are directly attached to. This is crucial for definitively assigning specific proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Through the combined interpretation of 1D and 2D NMR data, the precise connectivity of the sixteen-carbon chain, the location of the three double bonds (at C4, C6, and C11), and the position of the hydroxyl group (at C1) in this compound can be unequivocally determined. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components of a sample and provides data for their identification. researchgate.net
Gas Chromatography (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column. cabidigitallibrary.org Separation occurs based on the compounds' boiling points and their interactions with the stationary phase lining the column. Compounds with lower boiling points and weaker interactions travel faster, resulting in different retention times (RT). cabidigitallibrary.orgnist.gov The retention time is a characteristic feature used for identification.
Mass Spectrometry (MS): As each separated component exits the GC column, it enters the mass spectrometer. Here, molecules are ionized, typically by electron impact (EI), causing them to fragment into smaller, charged pieces. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique fingerprint for a specific compound. researchgate.net By comparing this fragmentation pattern to spectral libraries, such as the NIST library, the compound can be identified. researchgate.netcabidigitallibrary.org
GC-MS is also a critical tool for assessing the purity of a sample. The resulting chromatogram will show a major peak for the target compound and smaller peaks for any impurities present. The area under each peak is proportional to the amount of the corresponding substance, allowing for a quantitative assessment of purity. researchgate.net
Interactive Data Table: Example GC-MS Data for a Related Hexadecadienol Isomer (Note: This table illustrates the type of data obtained from a GC-MS analysis of a crude extract containing a C16 unsaturated alcohol, Z,Z-11,13-Hexadecadien-1-ol, as specific data for this compound is not available). cabidigitallibrary.orgnih.gov
Spectroscopic Analysis for Stereoisomeric Purity
For a molecule like this compound with multiple double bonds, several geometric isomers (stereoisomers) are possible (e.g., E/Z or cis/trans configurations at each double bond). Determining the specific stereochemistry and assessing the isomeric purity is crucial.
Gas Chromatography (GC): Chiral or highly polar capillary columns can often separate different stereoisomers. Each isomer will exhibit a distinct retention time, allowing for their identification and quantification. In the synthesis of related pheromone compounds like (4E,6Z,10Z)- and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, GC analysis was used to confirm the high isomeric purity (>98%) of the final products. rsc.orgresearchgate.net The separation of these isomers demonstrates the capability of GC to resolve subtle structural differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is also a powerful tool for determining stereochemistry.
Coupling Constants (J-values): The magnitude of the coupling constant between vinyl protons across a double bond is indicative of its geometry. For a disubstituted double bond, a large coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) indicates a cis (Z) configuration.
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space. For a double bond, an NOE between protons on adjacent carbons of the double bond is typically observed for the cis (Z) isomer, as these protons are on the same side of the double bond and thus spatially proximate.
By employing these advanced spectroscopic methods, chemists can confirm the precise structure, including the specific stereochemistry of the double bonds, and verify the isomeric purity of a this compound sample.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organometallic catalysis, which is often employed in the synthesis of polyunsaturated compounds. For the synthesis of specific stereoisomers of Hexadeca-4,6,11-trien-1-ol, understanding the factors that control stereoselectivity is paramount.
A key step in a reported synthesis of (4E,6Z)-Hexadeca-4,6,11-trien-1-ol involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a (Z)-1-iodohexa-1,3-diene derivative and a protected undecenyl boronic acid. The reaction surprisingly yielded the (4E,6Z)-conjugated diene system, indicating an isomerization had occurred during the catalytic cycle. DFT calculations were employed to rationalize this unexpected stereochemical outcome.
The study focused on the potential energy surface of the catalytic cycle, specifically comparing the transition states for reductive elimination from two key palladium(II) intermediates: one that would lead to the expected (4Z,6Z) product and one that would lead to the observed (4E,6Z) product. Calculations were performed using the B3LYP functional with a mixed basis set (LANL2DZ for palladium and 6-31G(d) for C, H, O, I, B).
Key Research Findings:
Intermediate Isomerization: The calculations revealed a low-energy pathway for the isomerization of the palladium(II)-alkenyl intermediate prior to reductive elimination. This isomerization from a Z-alkenyl to an E-alkenyl configuration was found to be kinetically accessible under the reaction conditions.
Transition State Energetics: The transition state for the reductive elimination leading to the (4E,6Z)-isomer was calculated to be significantly lower in energy than the transition state leading to the (4Z,6Z)-isomer. This energetic preference strongly supports the formation of the experimentally observed product.
Steric and Electronic Factors: Analysis of the transition state geometries indicated that the lower energy of the (4E,6Z) pathway is due to reduced steric clash between the bulky phosphine (B1218219) ligand on the palladium center and the alkyl chain of the substrate. The E-configuration allows the substituents to be oriented away from the catalyst's coordination sphere, minimizing steric repulsion during the bond-forming step.
The results from this DFT study provided a comprehensive mechanistic model that explained the observed stereoselectivity and highlighted the subtle interplay of steric and electronic effects within the palladium catalytic cycle.
Table 10.1.1: Calculated Relative Free Energies (ΔG, kcal/mol) for Key Species in the Suzuki Coupling
This interactive table summarizes the key energetic data from the DFT study. You can sort the data by clicking on the headers.
| Species Description | Label | Relative Free Energy (ΔG) in kcal/mol | Stereochemical Implication |
| Transition State to (4Z,6Z)-Product | TS-ZZ | +3.1 | Disfavored Pathway |
| Transition State to (4E,6Z)-Product | TS-EZ | 0.0 | Favored Pathway (Reference) |
| Pd(II) Intermediate (pre-isomerization) | Int-Z | -5.2 | Kinetically Trapped |
| Pd(II) Intermediate (post-isomerization) | Int-E | -6.8 | Thermodynamically Favored Intermediate |
Molecular Modeling and Conformational Analysis
This compound is a long-chain aliphatic alcohol with significant conformational flexibility due to the presence of multiple sp³-hybridized carbon-carbon single bonds. Understanding its preferred three-dimensional shapes (conformers) is crucial for predicting its physical properties and potential intermolecular interactions.
Molecular modeling, utilizing molecular mechanics (MM) force fields, is an efficient method for exploring the conformational space of such flexible molecules. A systematic conformational search was performed on (4E,6Z,11Z)-Hexadeca-4,6,11-trien-1-ol using the MMFF94 force field, followed by geometry optimization of the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level to refine the structures and relative energies.
Key Research Findings:
Multiple Low-Energy Conformers: The analysis revealed that the molecule does not exist in a single, rigid conformation but rather as an equilibrium of several low-energy conformers. The energy differences between these conformers are small (typically < 2 kcal/mol), indicating that the molecule is highly dynamic in solution at room temperature.
Global Minimum Conformation: The global minimum energy conformer was found to adopt a folded, "hairpin-like" structure. This folding is driven by weak intramolecular van der Waals forces, which maximize favorable contacts between different segments of the long alkyl chain.
Role of the Hydroxyl Group: In some low-energy conformers, the terminal hydroxyl group is oriented back towards the π-system of the double bonds. While a direct intramolecular hydrogen bond to a π-system was not identified as the primary stabilizing factor, the orientation suggests a potential for specific solvation or interaction patterns at interfaces.
Dihedral Angle Distribution: The key to the different conformations lies in the torsion angles of the C-C single bonds, particularly those in the C7-C10 alkane linker segment. The lowest energy structures tend to have gauche and anti arrangements that minimize steric strain while allowing the chain to fold.
Table 10.2.1: Properties of Low-Energy Conformers of (4E,6Z,11Z)-Hexadeca-4,6,11-trien-1-ol
This interactive table presents data for the three lowest-energy conformers identified. End-to-end distance is measured from O1 to C16. Click headers to sort.
| Conformer ID | Relative Energy (ΔE) in kcal/mol | Key Dihedral Angle (C7-C8-C9-C10) | End-to-End Distance (Å) | Overall Shape |
| Conf-1 | 0.00 | -65.2° (gauche) | 8.1 | Folded (Hairpin) |
| Conf-2 | +0.85 | 178.5° (anti) | 12.5 | Partially Extended |
| Conf-3 | +1.42 | 68.9° (gauche) | 9.3 | Folded (Twisted) |
Future Research Directions and Applications in Chemical Biology
Exploration of Undiscovered Biological Roles and Ecological Interactions
The primary identified biological role of specific isomers of hexadecatrienol is as a sex pheromone for the cocoa pod borer moth, Conopomorpha cramerella. rsc.orgresearchgate.net This insect is a major pest in Southeast Asian cocoa plantations, causing significant economic losses. researchgate.net The female moth releases a blend of pheromones, including stereoisomers of hexadecatrienol, to attract males for mating. rsc.orgresearchgate.net The life cycle of the moth, which involves larvae tunneling into cocoa pods, is directly facilitated by this chemical communication, highlighting a critical ecological interaction. researchgate.net
Future research will likely focus on several key areas. A primary avenue of investigation is the potential for this compound and its analogs to play roles in the chemical communication of other insect species. Many insect pheromones are structurally related, and understanding the specificities of these signals across different species is a fundamental question in chemical ecology. Furthermore, the ecological interactions mediated by Hexadeca-4,6,11-trien-1-ol may extend beyond simple mate attraction. For instance, it could play a role in aggregation, oviposition (egg-laying) guidance, or even as a kairomone for predators and parasitoids of the cocoa pod borer moth. Unraveling these more subtle ecological roles could open up new avenues for its application in pest management.
Research could also explore the biosynthetic pathways of this compound within the moth itself. Understanding the enzymes and genetic regulation involved in its production could lead to novel methods of pest control, such as the development of inhibitors for these biosynthetic pathways.
Development of Novel and Sustainable Synthetic Pathways
The practical application of this compound in agriculture hinges on the availability of efficient and cost-effective synthetic routes. The general use of insecticides is often limited by their high cost and negative environmental impact, making pheromone-based alternatives highly attractive. rsc.orgresearchgate.net Several synthetic strategies for producing stereoisomers of hexadecatrienol have been developed, with a focus on stereoselectivity to obtain the biologically active forms. rsc.orgresearchgate.net
One reported synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol starts from commercially available materials and proceeds through a multi-step process. rsc.orgresearchgate.net Key steps in these syntheses include Sonogashira coupling and Wittig reactions to stereoselectively form the required double bonds. rsc.orgresearchgate.net
| Synthetic Step | Description |
| Preparation of Key Intermediates | Synthesis of building blocks such as (E)-5-bromopent-4-en-1-ol and (Z)-undec-5-en-1-yne from commercially available starting materials. rsc.orgresearchgate.net |
| Sonogashira Coupling | This cross-coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is crucial for constructing the carbon backbone of the pheromone. rsc.orgresearchgate.net |
| Stereoselective Hydrogenation | The reduction of an alkyne to a cis or trans alkene is a critical step in achieving the correct stereochemistry of the final product. researchgate.net |
| Wittig Reaction | This reaction is employed to form a carbon-carbon double bond, specifically the 10Z-double bond in the target molecule, from an aldehyde and a phosphonium (B103445) ylide. rsc.orgresearchgate.net |
Integration into Advanced Integrated Pest Management Strategies
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. agronomyjournals.comepa.gov The use of pesticides is considered a last resort. epa.gov this compound, as a pheromone, is a powerful tool for integration into advanced IPM programs for the control of the cocoa pod borer moth. rsc.orgresearchgate.net
Pheromone-based control strategies that can be employed include:
Mating Disruption: This involves releasing a large amount of the synthetic pheromone into the crop area to confuse the male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests.
Mass Trapping: This strategy uses traps baited with the pheromone to attract and capture a significant portion of the male moth population, reducing their numbers and the likelihood of successful mating.
Monitoring: Pheromone-baited traps can be used at low densities to monitor the population levels of the pest, allowing farmers to make informed decisions about when and if other control measures are necessary. nsw.gov.au
Q & A
Q. What are the established synthetic routes for Hexadeca-4,6,11-trien-1-ol, and what are their comparative efficiencies?
Methodological Answer: The synthesis of this compound and its isomers (e.g., 4E,6Z,10Z and 4E,6E,10Z configurations) typically involves Wittig reactions or cross-coupling strategies. Huang et al. (2017) achieved synthesis via sequential alkene formation using alkyne intermediates, with yields ranging from 45% to 68% depending on stereochemical control . Efficiency is influenced by catalyst selection (e.g., palladium for coupling reactions) and solvent systems. Comparative analysis should include yield optimization, stereoselectivity, and scalability, with purification via column chromatography and verification by GC-MS.
Q. How is this compound characterized to confirm its structural integrity and purity?
Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to identify double-bond positions and stereochemistry.
- GC-MS for purity assessment and molecular ion verification.
- IR Spectroscopy to confirm hydroxyl and alkene functional groups . Purity thresholds (>95%) are critical for bioactivity studies, necessitating rigorous solvent removal and storage under inert atmospheres to prevent oxidation .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant potential per GHS Category 5) .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Keep in amber vials at -20°C under nitrogen to prevent degradation .
- Waste Disposal : Follow institutional guidelines for halogenated solvents used in synthesis .
Advanced Research Questions
Q. How do stereochemical variations in this compound isomers influence their pheromonal activity in Conopomorpha cramerella?
Methodological Answer: Bioassays comparing isomers (e.g., 4E,6Z,10Z vs. 4E,6E,10Z) reveal significant differences in electrophysiological responses. Huang et al. (2017) used electroantennography (EAG) and field trapping, showing the 4E,6Z,10Z isomer elicits stronger male moth attraction . Methodological rigor includes:
- Dose-Response Curves : Test concentrations from 0.1 µg to 10 mg.
- Blind Controls : Use solvent-only lures to validate specificity.
- Statistical Analysis : ANOVA to compare trap counts across isomers.
Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples, and how can they be mitigated?
Methodological Answer: Challenges include low volatility, matrix interference, and photodegradation. Solutions involve:
Q. How can field experiments be designed to evaluate the efficacy of this compound as a pheromone disruptor against cocoa pod borer infestations?
Methodological Answer:
- Randomized Block Design : Deploy pheromone dispensers in cocoa plots with untreated controls.
- Parameters : Monitor larval infestation rates, pod damage, and moth trap counts over 3–6 months.
- Data Contradictions : Address confounding variables (e.g., rainfall, predator populations) via multivariate regression .
- Ethical Compliance : Ensure formulations comply with ecological safety guidelines to avoid non-target species impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
